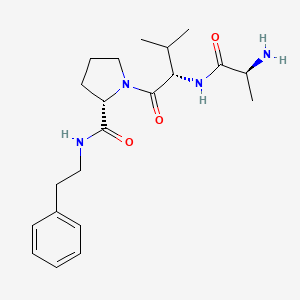

Smac peptido-mimetic 6h

Description

Structure

3D Structure

Properties

CAS No. |

642090-92-4 |

|---|---|

Molecular Formula |

C21H32N4O3 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-(2-phenylethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H32N4O3/c1-14(2)18(24-19(26)15(3)22)21(28)25-13-7-10-17(25)20(27)23-12-11-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13,22H2,1-3H3,(H,23,27)(H,24,26)/t15-,17-,18-/m0/s1 |

InChI Key |

ZVSVRPUZPIDLBB-SZMVWBNQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCCC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NCCC2=CC=CC=C2)NC(=O)C(C)N |

Origin of Product |

United States |

Rational Design Principles and Synthetic Methodologies for Smac Peptido Mimetic 6h

Computational Design Strategies for Smac Mimetics

Computational chemistry has been instrumental in the discovery and optimization of Smac mimetics, including compound 6h. These strategies can be broadly categorized into ligand-based and structure-based drug design approaches.

In the absence of a high-resolution structure of the target protein, ligand-based methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Early efforts in the design of Smac mimetics were guided by the structure of the N-terminal tetrapeptide of Smac, Alanine-Valine-Proline-Isoleucine (AVPI), which is the minimal sequence required for binding to the Baculoviral IAP Repeat (BIR) domains of IAPs.

Pharmacophore modeling, a key LBDD technique, was employed to identify the essential chemical features of the AVPI peptide responsible for its binding affinity. These models typically include key hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of these features. By screening virtual libraries of compounds against this pharmacophore model, chemists can identify novel scaffolds that mimic the binding mode of the native peptide.

With the availability of high-resolution crystal and NMR structures of the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP) in complex with the AVPI peptide, structure-based drug design became the primary strategy for developing potent Smac mimetics. nih.gov SBDD allows for the direct visualization of the binding interactions between the ligand and the target protein, providing a detailed roadmap for rational drug design.

The design of Smac peptido-mimetic 6h and its analogs was heavily reliant on the crystal structure of the XIAP-BIR3 domain. nih.gov This structural information revealed a conserved binding groove on the surface of the BIR3 domain where the AVPI peptide binds. Key interactions include hydrogen bonds between the peptide backbone and the protein, as well as hydrophobic interactions involving the side chains of the alanine, valine, and isoleucine residues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the development of Smac mimetics, docking simulations were used to screen virtual libraries of compounds and to predict the binding modes of newly designed molecules. medchemexpress.com These simulations helped in prioritizing compounds for synthesis and biological evaluation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, allowing researchers to study the conformational changes and stability of the complex over time. MD simulations can help to refine the binding mode predicted by docking and to estimate the binding free energy of a ligand, providing a more accurate prediction of its potency.

Peptidomimetic Design Concepts Applied to Smac Mimetics

Peptidomimetics are small molecules that are designed to mimic the structure and function of peptides but with improved pharmacological properties, such as increased stability and cell permeability. The design of this compound incorporated several key peptidomimetic design concepts.

The core principle behind the design of all Smac mimetics is the mimicry of the N-terminal AVPI motif of the Smac protein. nih.gov This tetrapeptide sequence is responsible for the high-affinity binding to the BIR domains of IAPs. nih.gov The design of this compound focused on creating a non-peptidic scaffold that could present the key pharmacophoric elements of the AVPI peptide in the correct spatial orientation for optimal binding to the XIAP-BIR3 domain.

The following table summarizes the key interactions of the AVPI motif with the XIAP-BIR3 domain that were mimicked in the design of this compound.

| AVPI Residue | Key Interactions with XIAP-BIR3 | Mimicked by in Smac Mimetics |

| Alanine (P1) | The N-terminal amine forms a crucial hydrogen bond. The methyl side chain fits into a small hydrophobic pocket. | A primary amine group and a small alkyl substituent on the scaffold. |

| Valine (P2) | The side chain occupies a larger hydrophobic pocket. | A larger hydrophobic group, often aromatic or cycloalkyl. |

| Proline (P3) | Induces a turn conformation in the peptide, which is critical for proper positioning of the other residues. | A rigid scaffold that constrains the conformation of the molecule. |

| Isoleucine (P4) | The side chain makes extensive hydrophobic contacts. | A hydrophobic group designed to fill the corresponding pocket. |

A major challenge in peptidomimetic design is to overcome the inherent flexibility of peptides, which often results in a loss of entropy upon binding to their target. To address this, this compound incorporates a rigid diazaspiro[5.5]undecane scaffold. This spirocyclic core serves to conformationally constrain the molecule, pre-organizing the key binding groups in a bioactive conformation. nih.gov This reduction in conformational flexibility can lead to a significant increase in binding affinity.

The use of a conformationally constrained scaffold also helps to improve other drug-like properties, such as metabolic stability and cell permeability. The specific design of the diazaspiro[5.5]undecane scaffold in compound 6h was guided by molecular modeling studies to ensure an optimal fit within the binding groove of the XIAP-BIR3 domain.

The following table presents a selection of Smac peptido-mimetics from the same series as 6h and their reported binding affinities for the XIAP-BIR3 protein, illustrating the structure-activity relationship.

| Compound | Modifications to the Scaffold | Binding Affinity (Ki, nM) for XIAP-BIR3 |

| Smac AVPI peptide | Native peptide | ~580 |

| Compound 6a | Phenylacetyl group at N9 | >100,000 |

| Compound 6d | (S)-N-(tert-Butoxycarbonyl)alanyl group at N9 | 2,700 |

| Compound 6h | (S)-N-((S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanoyl)alanyl group at N9 | 350 |

| Compound 6j | (S)-N-((S)-2-(tert-Butoxycarbonyl)amino-3-(naphthalen-2-yl)propanoyl)alanyl group at N9 | 24 |

Data adapted from Sun, H., et al. (2005). Bioorganic & medicinal chemistry letters, 15(3), 793–797. nih.gov

Strategies for Enhancing IAP Binding Affinity and Selectivity

The primary goal in the rational design of Smac mimetics is to replicate and enhance the binding of the N-terminal tetrapeptide of the native Smac protein, which consists of the amino acid sequence Alanine-Valine-Proline-Isoleucine (AVPI). This sequence binds to a conserved groove on the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain of X-linked IAP (XIAP), thereby disrupting the IAPs' ability to inhibit caspases. nih.govembopress.org

Several key strategies are employed to improve the binding affinity and selectivity of these peptidomimetics:

Structure-Based Design: High-resolution crystal and NMR structures of the Smac AVPI peptide bound to the XIAP BIR3 domain have been fundamental. nih.gov These structures reveal critical hydrogen bonds and hydrophobic interactions that guide the design of mimetics. For instance, the N-terminal alanine's amino group forms a crucial hydrogen bond, and its methyl side chain fits into a small hydrophobic pocket. nih.gov

Modification of the AVPI Sequence: Systematic modifications of the four key residues have been explored.

P1-Alanine: The natural methyl side chain of alanine or a slightly larger ethyl group (from 2-aminobutyric acid) is preferred for optimal binding. Replacing it with smaller (Glycine) or more polar (Serine) residues can lead to a significant loss in binding affinity. nih.gov

P2-Valine: This position is more tolerant of substitutions, allowing for the introduction of various amino acid residues without a major loss of affinity. nih.gov

P3-Proline & P4-Isoleucine: These residues are often replaced with conformationally constrained scaffolds. This strategy aims to lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Bicyclic and diazabicyclic core structures have been successfully incorporated to mimic the turn structure induced by the Pro-Ile sequence. researchgate.netresearchgate.net

Increasing Selectivity: While many Smac mimetics are pan-IAP inhibitors, efforts have been made to develop compounds with selectivity for specific IAPs (e.g., cIAP-1/2 vs. XIAP) or even specific BIR domains. nih.govnih.gov This can be achieved by exploiting subtle differences in the binding grooves of the different IAP proteins. For example, some novel mimetics have demonstrated unique selectivity for Melanoma IAP (ML-IAP) over XIAP. nih.gov Bivalent mimetics, which link two AVPI-mimicking motifs, can concurrently target both the BIR2 and BIR3 domains of XIAP, leading to extremely high affinity and potency. nih.gov

Synthetic Pathways and Optimization for this compound

The creation of complex peptidomimetics like Smac mimetic 6h requires sophisticated synthetic strategies to ensure high yield, purity, and correct stereochemistry.

The synthesis of Smac mimetics often involves a combination of peptide chemistry and complex organic synthesis. Two primary approaches are:

Solid-Phase Peptide Synthesis (SPPS): This is a common method for creating the linear peptide backbone. It is ideal for shorter sequences and allows for automation. conceptlifesciences.com However, for complex peptidomimetics with non-natural scaffolds, a purely solid-phase approach may not be feasible.

Solution-Phase Synthesis (or Liquid-Phase Peptide Synthesis, LPPS): This classical approach is highly versatile and often necessary for constructing complex core scaffolds or when scaling up production. conceptlifesciences.comteknoscienze.com Many reported syntheses of Smac mimetics are multi-step linear sequences performed in solution. nih.gov

The synthesis of a typical constrained Smac mimetic involves several critical transformations:

Peptide Coupling: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to form the amide bonds.

Protecting Group Strategy: Orthogonal protecting groups are essential. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for amines are commonly used in peptide synthesis. Acid-labile or hydrogenation-labile groups are used for side-chain protection.

Scaffold Synthesis: For constrained mimetics, a significant portion of the synthesis is dedicated to creating the central scaffold that replaces parts of the AVPI peptide. This can involve reactions like intramolecular cyclizations, ring-closing metathesis, or multi-step construction of bicyclic systems. researchgate.net

Stereochemistry is paramount for biological activity. The precise three-dimensional arrangement of atoms dictates how the mimetic fits into the IAP binding groove.

Stereochemical Control: Asymmetric synthesis techniques are employed to ensure the correct stereoisomer is produced. Chiral starting materials, chiral auxiliaries, or asymmetric catalysts are used to control the stereochemistry at each new chiral center. The dramatic importance of stereochemistry is highlighted in analogues where one stereoisomer can have a binding affinity several orders of magnitude higher than another. nih.gov

Purity: High purity is critical for accurate biological evaluation.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the final peptide or peptidomimetic.

Analysis: Purity is typically assessed by analytical HPLC, and the identity of the compound is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Transitioning a synthetic route from laboratory scale (milligrams) to a larger, manufacturing scale (kilograms) presents significant challenges. teknoscienze.compharmtech.com

Route Scouting: The initial synthetic route may not be suitable for scale-up due to costly reagents, hazardous reactions, or low yields. Process optimization involves developing a more efficient, cost-effective, and safer synthetic pathway. researchgate.net

Parameter Optimization: Key process parameters such as temperature, reaction time, and reagent stoichiometry must be optimized to maximize yield and minimize impurities. ascendiacdmo.com

Minimizing Chromatography: Relying on HPLC for purification on a large scale is expensive and time-consuming. Process development aims to design syntheses where the final product can be isolated by crystallization or extraction, minimizing the need for chromatography.

Waste Reduction: "Green chemistry" principles are increasingly important, focusing on reducing solvent usage and waste generation, which is a major consideration in multi-step syntheses. conceptlifesciences.com

Structure-Activity Relationship (SAR) Studies Guiding Development of this compound

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency of lead compounds. By systematically altering the structure of the peptidomimetic and measuring the effect on IAP binding, researchers can build a detailed understanding of the key molecular interactions. nih.govresearchgate.net The foundational SAR for Smac mimetics is based on the native AVPI tetrapeptide. nih.gov

Key findings from SAR studies have shown:

The N-terminal amine is critical for a hydrogen bond with the BIR3 domain. nih.gov

The P1 position has strict steric limitations, favoring small, hydrophobic side chains.

The P2 and P4 positions contribute to hydrophobic interactions and can be modified to improve properties like cell permeability.

The P3 position is ideal for introducing conformational constraints to pre-organize the molecule for binding.

The table below summarizes representative SAR data for modifications to the Smac peptide sequence, showing the impact on binding to the XIAP BIR3 domain.

| Position | Modification | Relative Binding Affinity (Compared to AVPI) | Rationale for Change in Affinity |

|---|---|---|---|

| P1 (Ala) | Glycine (Gly) | Decreased (>20-fold loss) | Loss of optimal hydrophobic interaction in the S1 pocket. |

| P1 (Ala) | 2-Aminobutyric Acid (Abu) | Slightly Increased | Ethyl side chain provides slightly improved hydrophobic contact. |

| P2 (Val) | Various Amino Acids | Tolerated | The S2 pocket is relatively large and can accommodate different side chains. |

| - | N-methylation (Ala-Val bond) | Decreased | Disruption of a structurally important hydrogen bond. |

| - | Bicyclic Scaffold (Pro-Ile mimic) | Significantly Increased | Conformational constraint reduces the entropic penalty of binding. |

These systematic studies, combining rational design, synthesis, and biological evaluation, have led to the development of highly potent Smac mimetics with nanomolar binding affinities for IAPs, far exceeding the potency of the original AVPI peptide. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of Smac peptido-mimetics is highly sensitive to modifications of the substituents that mimic the side chains of the AVPI motif. Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the optimal chemical features required for potent XIAP inhibition.

For instance, in a series of medchemexpress.comnih.gov bicyclic Smac mimetics, modifications at the position corresponding to the alanine residue of the native peptide have a significant impact on binding affinity. Replacing the methyl group with larger alkyl groups can either enhance or diminish potency. While an ethyl group at this position was found to be three times more potent, an isopropyl group resulted in a tenfold decrease in potency, and an n-propyl group showed no significant binding. This indicates that the hydrophobic pocket accommodating this substituent has specific size constraints.

| Compound | Modification (at Ala1 position) | Relative Potency |

|---|---|---|

| Analog 1 | Methyl | 1x |

| Analog 2 (Compound 6) | Ethyl | 3x |

| Analog 3 | n-Propyl | No appreciable binding |

| Analog 4 | Isopropyl | 0.1x |

These findings underscore the importance of fine-tuning the substituents to achieve optimal interaction with the target protein. The potency of these compounds is a direct reflection of how well their chemical features complement the binding site on the XIAP BIR3 domain.

Conformational Analysis and Its Correlation with Binding Efficacy

The foundational principle behind the design of this compound and its analogs is the introduction of conformational rigidity to mimic the bioactive conformation of the native Smac peptide. The bicyclic core serves to lock the molecule into a shape that is pre-disposed for binding to the XIAP BIR3 domain.

Computational modeling and X-ray crystallography studies of related compounds have confirmed that these rigid structures can indeed mimic the bound conformation of the AVPI peptide. However, the degree of mimicry and the resulting binding affinity are dependent on the size of the rings in the bicyclic system. For example, modeling of a medchemexpress.comnih.gov bicyclic structure showed some deviations from the ideal bound conformation of the AVPI peptide, which was hypothesized to account for its binding affinity. In contrast, expanding the six-membered ring to a seven- or eight-membered ring was predicted to allow for a better mimicry of the native peptide's conformation, potentially leading to improved binding.

| Bicyclic System | Predicted Conformational Mimicry of AVPI | Implication for Binding Affinity |

|---|---|---|

| medchemexpress.comnih.gov | Some deviation | May limit maximal affinity |

| nih.govnih.gov | Improved mimicry | Potential for higher affinity |

| nih.govnih.gov | Improved mimicry | Potential for higher affinity |

The crystal structure of a potent Smac mimetic in complex with the XIAP BIR3 domain has provided a structural basis for its high-affinity binding. These studies reveal the precise interactions at the molecular level, showing how the carefully designed substituents engage with specific residues in the binding pocket of XIAP. This detailed structural information is invaluable for the further rational design and optimization of this class of inhibitors.

Molecular Mechanism of Action of Smac Peptido Mimetic 6h

Direct Binding and Inhibition of IAPs

Smac peptido-mimetic 6h functions by directly targeting and binding to members of the IAP family, which are key regulators of apoptosis, often overexpressed in cancer cells. This direct interaction is the initial and critical step in its pro-apoptotic activity.

Interaction with Baculovirus IAP Repeat (BIR) Domains

The inhibitory activity of this compound is mediated through its high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins. Specifically, it targets the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) and the BIR domains of cellular IAP1 (cIAP1) and cIAP2 (cIAP2). aacrjournals.org The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of the mature Smac protein is crucial for this interaction, and Smac mimetics like 6h are designed to mimic this motif. nih.gov

By occupying the peptide-binding groove on the BIR domains, this compound competitively inhibits the binding of these domains to their natural ligands, such as caspases. For XIAP, the interaction primarily involves the BIR3 domain, which is responsible for inhibiting caspase-9, and the BIR2 domain, which inhibits effector caspases-3 and -7. nih.gov For cIAP1 and cIAP2, binding of the mimetic to the BIR domains initiates a cascade leading to their degradation.

Binding Kinetics and Affinity Measurements

The potency of Smac mimetics is quantified by their binding affinity to the respective BIR domains. While specific kinetic data for compound 6h is part of a broader study, extensive research on similar conformationally constrained Smac mimetics provides a framework for its high affinity. For example, related compounds have been shown to bind to the XIAP BIR3 domain with high affinity, with inhibition constant (Ki) values often in the nanomolar range. One study on a series of bicyclic Smac mimetics reported compounds with Ki values as low as 20 nM for XIAP BIR3.

| Compound Series | Target Domain | Binding Affinity (Ki, nM) |

|---|---|---|

| Bicyclic Smac Mimetics | XIAP BIR3 | 20 - 100 |

| Monovalent Smac Mimetics | cIAP1 BIR3 | ~15 |

| Monovalent Smac Mimetics | cIAP2 BIR3 | ~21 |

Induction of IAP Degradation via Ubiquitination

Beyond simple inhibition by binding, this compound actively promotes the destruction of cIAP1 and cIAP2. This is a key mechanism for its potent single-agent activity in certain cancer cells.

Activation of E3 Ubiquitin Ligase Activity of cIAP1/2

Both cIAP1 and cIAP2 possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. nih.gov Under normal conditions, this activity is auto-inhibited. Upon binding of this compound to the BIR domains of a cIAP molecule, a conformational change is induced. This change relieves the auto-inhibition of the RING domain, leading to the activation of its E3 ligase function. aacrjournals.org This activation results in the auto-ubiquitination of the cIAP1/2 proteins, where they tag themselves for destruction. nih.gov

Role of Proteasomal Degradation in IAP Depletion

Once cIAP1 and cIAP2 are tagged with ubiquitin chains, they are recognized and targeted for degradation by the 26S proteasome. pnas.org This process is rapid, with studies on similar Smac mimetics showing significant depletion of cIAP1 within minutes of cellular exposure. nih.gov The degradation of these IAPs is a critical event that not only removes their direct anti-apoptotic functions but also fundamentally alters cellular signaling pathways, particularly the NF-κB pathway, often sensitizing cancer cells to TNFα-induced apoptosis. aacrjournals.orgnih.gov

Relief of Caspase Inhibition

The ultimate goal of this compound is to restore the cell's natural apoptotic machinery. The final step in its mechanism is the liberation of caspases, the executioner enzymes of apoptosis.

By binding to XIAP, this compound directly blocks the ability of XIAP to bind and inhibit caspases-9, -3, and -7. pnas.org This action removes a critical brake on the apoptotic cascade. Furthermore, the induced degradation of cIAP1 and cIAP2 prevents them from interfering with the formation of the ripoptosome, a death-inducing signaling complex containing RIPK1, FADD, and caspase-8. pnas.orgresearchgate.net The degradation of cIAPs allows for the activation of caspase-8, which can then activate the downstream effector caspases-3 and -7. pnas.org This dual action—directly neutralizing XIAP and promoting the degradation of cIAPs—ensures a robust activation of the caspase cascade, leading to the efficient execution of apoptosis in susceptible cells. aacrjournals.org

Activation of Initiator Caspases (Caspase-9, Caspase-8)

The degradation of cIAPs by this compound is instrumental in the activation of initiator caspases, particularly Caspase-8. The removal of cIAP1/2 allows for the formation of a RIPK1-dependent caspase-8-activating complex. nih.govnih.gov This complex, which also includes the adaptor protein FADD, facilitates the activation of Caspase-8, a key initiator of the extrinsic apoptosis pathway. nih.gov

While XIAP is a potent direct inhibitor of Caspase-9, the initiator caspase of the intrinsic pathway, studies on Smac mimetics suggest that Caspase-9 activation plays a more modest role in the apoptosis induced by these compounds as single agents. nih.govlongdom.org However, by antagonizing XIAP, Smac mimetics do remove a critical brake on Caspase-9 activity. longdom.org Some studies with the Smac mimetic BV6 indicate it can augment Caspase-8-induced apoptosis by causing additional cleavage of Caspase-9. nih.gov

Activation of Effector Caspases (Caspase-3, Caspase-7)

Once initiator caspases are activated, they proceed to activate the effector caspases, primarily Caspase-3 and Caspase-7. The activation of Caspase-8 by the RIPK1-dependent complex directly leads to the cleavage and activation of Caspase-3 and -7. nih.gov Furthermore, Smac mimetics enhance this process by directly antagonizing XIAP, which is a powerful inhibitor of already active Caspase-3 and -7. longdom.orgmdpi.com By binding to the same domain on XIAP that caspases use, Smac mimetics act as competitive inhibitors, ensuring that the effector caspases can carry out their function unimpeded. longdom.org For the most efficient induction of apoptosis, the removal of XIAP's inhibition on Caspase-3 and -7 is crucial. nih.gov

Downstream Apoptotic Events (e.g., DNA Fragmentation, Chromatin Condensation)

The activation of effector caspases like Caspase-3 unleashes the final, destructive phase of apoptosis. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such key substrate is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov Cleavage of PARP by Caspase-3 is a well-established marker of apoptosis. This and other cleavage events lead to downstream phenomena including DNA fragmentation, chromatin condensation, and the breakdown of the nuclear envelope, ultimately resulting in the orderly dismantling of the cell.

Table 1: Key Proteins in this compound-Induced Apoptosis

| Protein | Class | Role in Apoptosis | Effect of this compound |

|---|---|---|---|

| cIAP1/cIAP2 | Inhibitor of Apoptosis | Inhibit caspase activation and regulate NF-κB | Targeted for degradation nih.govnih.gov |

| XIAP | Inhibitor of Apoptosis | Directly inhibits Caspase-3, -7, and -9 | Antagonized/Inhibited longdom.orgmdpi.com |

| Caspase-8 | Initiator Caspase | Initiates extrinsic apoptosis pathway | Activated via RIPK1-complex formation nih.govnih.gov |

| Caspase-9 | Initiator Caspase | Initiates intrinsic apoptosis pathway | Inhibition by XIAP is removed longdom.orgnih.gov |

| Caspase-3/7 | Effector Caspase | Execute the final stages of apoptosis | Activated by Caspase-8; inhibition by XIAP is removed nih.govlongdom.org |

| RIPK1 | Kinase | Component of death-inducing signaling complexes | Released from cIAP inhibition to form a caspase-8 activating complex nih.govnih.gov |

| PARP | DNA Repair Enzyme | Substrate for effector caspases | Cleaved and inactivated nih.gov |

NF-κB Pathway Modulation

The interaction of this compound with cIAP proteins has profound and complex consequences for the Nuclear Factor-kappa B (NF-κB) signaling pathway. cIAPs are critical regulators of both canonical and non-canonical NF-κB signaling, and their degradation can lead to either activation or inhibition of the pathway depending on the context. nih.govpnas.org

Impact of cIAP Degradation on Canonical NF-κB Signaling

Canonical NF-κB signaling, typically activated by stimuli like Tumor Necrosis Factor-alpha (TNF-α), requires cIAPs as essential components of the receptor signaling complex. pnas.org Therefore, the degradation of cIAPs by Smac mimetics can inhibit the canonical NF-κB activation that occurs in response to such stimuli. longdom.org Paradoxically, the degradation of cIAPs also removes the negative regulation on NF-κB Inducing Kinase (NIK), a key component of the non-canonical pathway. nih.govpnas.org This can lead to the activation of NF-κB and the subsequent production and secretion of TNF-α. nih.govpnas.org This newly synthesized TNF-α can then act in an autocrine or paracrine fashion, creating a feedback loop that is central to the apoptotic activity of Smac mimetics in many cancer cells. nih.govnih.gov

Context-Dependent Activation or Inhibition of NF-κB

The effect of this compound on NF-κB is highly context-dependent.

Activation: Smac mimetics robustly activate the non-canonical NF-κB pathway. By inducing the degradation of cIAPs, which constantly target NIK for destruction, they cause NIK to stabilize and accumulate. nih.gov This leads to the processing of the p100 protein to its active p52 form, a hallmark of non-canonical pathway activation. nih.govbiorxiv.org This activation can drive the production of TNF-α, which is often required for the compound's apoptotic effect. nih.gov

Inhibition vs. Pro-Survival: While cIAP degradation can inhibit stimulus-dependent canonical signaling, in some contexts, the resulting NF-κB activation can have a pro-survival effect. For instance, Smac mimetic-mediated NF-κB activation has been shown to protect cancer cells from apoptosis induced by other agents. nih.gov Furthermore, some cancer cells can develop resistance to Smac mimetics by up-regulating cIAP2 in an NF-κB-dependent manner, counteracting the initial degradation. nih.govresearchgate.net

Table 2: Key Proteins in NF-κB Pathway Modulation

| Protein | Pathway | Role | Effect of this compound |

|---|---|---|---|

| cIAP1/cIAP2 | Canonical & Non-Canonical | Regulate NIK degradation; scaffold for canonical signaling | Degraded nih.govnih.gov |

| NIK | Non-Canonical | Key kinase, activates the non-canonical pathway | Stabilized and accumulated nih.gov |

| p100/p52 | Non-Canonical | NF-κB protein; p52 is the active form | Processed from p100 to p52 nih.govbiorxiv.org |

| TNF-α | Cytokine | Activates canonical NF-κB; can induce apoptosis/necroptosis | Production is induced via NF-κB activation nih.govpnas.org |

Necroptosis Pathway Engagement

A significant aspect of the mechanism of Smac mimetics is their ability to induce an alternative form of programmed cell death called necroptosis, particularly in cells that are resistant to apoptosis. mdpi.comnih.gov Necroptosis is a form of regulated necrosis that is dependent on receptor-interacting protein kinases (RIPKs).

When apoptosis is blocked, for example by pharmacological caspase inhibitors or genetic deletion of caspases, treatment with a Smac mimetic can switch the cellular response from apoptosis to necroptosis. nih.govnih.gov This process is critically dependent on an autocrine/paracrine TNF-α loop initiated by the Smac mimetic. nih.gov The engagement of the TNF receptor, in the absence of cIAPs and active caspases, leads to the formation of a necroptosome complex. This complex involves key signaling proteins such as RIPK1 and RIPK3. nih.govnih.gov RIPK3 then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis. nih.gov Phosphorylated MLKL translocates to the plasma membrane, disrupting its integrity and leading to cell death. This ability to engage the necroptosis pathway makes Smac mimetics a promising strategy for overcoming apoptosis resistance in cancer. mdpi.comnih.gov

Table 3: Key Proteins in Necroptosis Pathway Engagement

| Protein | Class | Role in Necroptosis | Effect of this compound |

|---|---|---|---|

| RIPK1 | Kinase | Scaffold protein in necroptosome formation | Participates in necroptosome assembly nih.govnih.gov |

| RIPK3 | Kinase | Key activator of necroptosis; phosphorylates MLKL | Recruited to the necroptosome and activated nih.govnih.gov |

| MLKL | Pseudokinase | Executioner of necroptosis | Phosphorylated and activated by RIPK3 nih.govnih.gov |

| TNF-α | Cytokine | Initiates the extrinsic signal for necroptosis | Production is induced, creating an essential autocrine/paracrine loop nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Birinapant (B612068) |

| BV6 |

| Dexamethasone |

| Enbrel (Etanercept) |

| Gemcitabine |

| LCL161 |

| LY294002 |

| Tunicamycin |

Role of RIPK1 and RIPK3 in Smac Mimetic-Induced Necroptosis

Necroptosis is a regulated form of necrosis that can be initiated when apoptosis is inhibited. Smac mimetics are potent inducers of this pathway, a process critically dependent on the kinase activities of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3).

The process begins when a Smac mimetic binds to and promotes the degradation of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2). nih.govlongdom.org This action is crucial because cIAPs are E3 ubiquitin ligases that typically mark RIPK1 for ubiquitination, a modification that directs RIPK1 towards pro-survival signaling pathways like NF-κB. nih.gov The degradation of cIAPs by a Smac mimetic liberates RIPK1, allowing it to participate in death-inducing signaling complexes. nih.govpnas.org

In scenarios where apoptosis is blocked, for instance by pharmacological caspase inhibitors or genetic deletion of Caspase-8, the cell redirects its death signaling towards necroptosis. plos.orgnih.gov Freed from cIAP1-mediated regulation, RIPK1 can engage with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs). nih.gov This interaction leads to the formation of a higher-order signaling complex known as the necrosome. mdpi.com

Within the necrosome, RIPK1 and RIPK3 undergo mutual auto- and trans-phosphorylation, leading to their full activation. nih.gov Activated RIPK3 then recruits and phosphorylates the terminal effector of the necroptosis pathway, the Mixed Lineage Kinase domain-Like (MLKL) pseudokinase. nih.govdundee.ac.uk This phosphorylation event is the final licensing step for necroptosis. Phosphorylated MLKL undergoes a conformational change, allowing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents. dundee.ac.uk

Several studies have confirmed that the induction of necroptosis by Smac mimetics in combination with other agents is dependent on RIPK1, RIPK3, and MLKL. nih.gov This dependency highlights the central role of the RIPK1-RIPK3 kinase axis as the core engine driving Smac mimetic-induced necroptotic cell death.

Table 1: Key Proteins in Smac Mimetic-Induced Necroptosis

| Protein | Function in the Pathway | Consequence of Smac Mimetic Action |

|---|---|---|

| cIAP1/2 | E3 ubiquitin ligases that ubiquitinate RIPK1, promoting survival signaling and inhibiting cell death. | Degraded upon binding to Smac mimetic, freeing RIPK1. nih.govlongdom.org |

| RIPK1 | Apical kinase that, when deubiquitinated, can initiate necroptosis by binding to RIPK3. | Forms the necrosome with RIPK3. nih.gov |

| RIPK3 | Kinase that is recruited and activated by RIPK1 within the necrosome. | Phosphorylates and activates the downstream effector MLKL. nih.govdundee.ac.uk |

| MLKL | Pseudokinase and terminal effector of necroptosis. | Oligomerizes and translocates to the plasma membrane upon phosphorylation by RIPK3, causing cell lysis. dundee.ac.uk |

Crosstalk between Apoptosis and Necroptosis Pathways

The cellular response to a Smac mimetic is a critical decision between two distinct forms of programmed cell death: apoptosis and necroptosis. This choice is primarily arbitrated by the activity of Caspase-8 within a signaling hub referred to as Complex IIb. nih.gov

Following treatment with an external stimulus like Tumor Necrosis Factor-alpha (TNF-α) in the presence of a Smac mimetic, the degradation of cIAPs leads to the formation of a cytosolic death-inducing platform. pnas.orgnih.gov This complex, often termed Complex IIb, consists of RIPK1, the adaptor protein FADD (Fas-Associated Death Domain), and pro-Caspase-8. nih.gov

At this juncture, the fate of the cell is determined:

Apoptotic Pathway : If pro-Caspase-8 is present and catalytically active, it undergoes auto-activation. Active Caspase-8 then initiates the apoptotic cascade by cleaving and activating downstream effector caspases, such as Caspase-3 and -7. nih.gov Crucially, a primary function of active Caspase-8 is to cleave and inactivate both RIPK1 and RIPK3. nih.gov This cleavage permanently dismantles the necrosome, thereby acting as a molecular switch that commits the cell to a clean, non-inflammatory apoptotic death and actively suppresses the necroptotic pathway.

Necroptotic Pathway : If Caspase-8 activity is low, or if it is inhibited pharmacologically (e.g., with a pan-caspase inhibitor) or genetically, its ability to cleave RIPK1 and RIPK3 is compromised. nih.govmdpi.com In this state, the kinase activities of RIPK1 and RIPK3 are unchecked. They proceed to phosphorylate each other, forming the active necrosome that subsequently activates MLKL and executes necroptosis. plos.orgnih.gov

Therefore, Smac mimetics prime cells for death by removing the protective functions of IAP proteins. The subsequent cellular context, specifically the functional status of Caspase-8, dictates whether the cell undergoes apoptosis or switches to necroptosis as an alternative death mechanism. mdpi.com This crosstalk provides a fail-safe mechanism for eliminating damaged or unwanted cells, ensuring that if the primary apoptotic pathway is blocked, a potent, albeit more inflammatory, necroptotic pathway can be engaged.

Table 2: Comparison of Apoptosis and Necroptosis Induced by Smac Mimetics

| Feature | Apoptosis | Necroptosis |

|---|---|---|

| Key Initiator | Active Caspase-8 | RIPK1-RIPK3 Kinase Activity nih.gov |

| Role of RIPK1/RIPK3 | Cleaved and inactivated by Caspase-8. nih.gov | Form an active kinase complex (necrosome). mdpi.com |

| Terminal Effector | Effector Caspases (e.g., Caspase-3). nih.gov | Phosphorylated MLKL. dundee.ac.uk |

| Cellular Outcome | Apoptotic body formation, controlled cell dismantling. | Plasma membrane rupture, cell lysis. dundee.ac.uk |

| Requirement | Functional Caspase-8. | Inhibited or absent Caspase-8. plos.orgnih.gov |

Table of Mentioned Compounds and Proteins

| Name | Type |

| This compound | Small Molecule |

| RIPK1 | Protein (Kinase) |

| RIPK3 | Protein (Kinase) |

| MLKL | Protein (Pseudokinase) |

| Caspase-3 | Protein (Protease) |

| Caspase-7 | Protein (Protease) |

| Caspase-8 | Protein (Protease) |

| cIAP1 | Protein (E3 Ubiquitin Ligase) |

| cIAP2 | Protein (E3 Ubiquitin Ligase) |

| FADD | Protein (Adaptor) |

| NF-κB | Protein (Transcription Factor) |

| Smac | Protein (IAP Antagonist) |

| TNF-α | Protein (Cytokine) |

| zVAD-fmk | Small Molecule (Pan-caspase inhibitor) |

Preclinical Efficacy Studies of Smac Peptido Mimetic 6h

In Vitro Cellular Studies

Specific data for Smac peptido-mimetic 6h are not available in the public domain.

Cell Line Sensitivity Profiling (e.g., EC50/IC50 determination)

No EC50 or IC50 data for this compound in any cell lines have been reported in the searched literature.

Apoptosis Induction Assays (e.g., Annexin V, Caspase Activation, PARP Cleavage)

There are no published studies detailing the effects of this compound on apoptosis induction, including Annexin V staining, caspase activation, or PARP cleavage.

Cell Viability and Proliferation Assays

Information regarding the impact of this compound on cell viability or proliferation is not available.

Cell Cycle Analysis

No studies were found that analyzed the effects of this compound on the cell cycle of any cell line.

IAP Degradation Kinetics in Cellular Models

The kinetics of cIAP1, cIAP2, or XIAP degradation in response to treatment with this compound have not been documented.

Gene Expression and Proteomic Profiling in Response to this compound

No gene expression or proteomic profiling data for cells treated with this compound are available in the reviewed literature.

In Vivo Efficacy Studies (Non-Human Animal Models)

General studies on the class of Smac mimetics have demonstrated their capacity to inhibit tumor growth in various preclinical models. longdom.org However, specific data pertaining to "this compound" is not available in the reviewed literature.

Xenograft Models (e.g., Murine models of human disease)

There are no specific xenograft model studies available in the public domain that evaluate the efficacy of a compound explicitly identified as "this compound". Preclinical studies on other Smac mimetics have utilized xenograft models of various cancers, including solid tumors and hematological malignancies, to assess their anti-tumor activity. longdom.org

Genetically Engineered Mouse Models (GEMMs)

No publications detailing the evaluation of "this compound" in genetically engineered mouse models (GEMMs) of cancer were identified. GEMMs are valuable tools in preclinical cancer research as they can more faithfully recapitulate the genetic and biological progression of human cancers.

Pharmacodynamic Biomarker Assessment in Animal Tissues (e.g., IAP levels, caspase activity)

Specific pharmacodynamic biomarker data from animal tissues treated with "this compound" is not available. For the broader class of Smac mimetics, pharmacodynamic studies often assess the degradation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1 and XIAP, and the activation of caspases, which are key events in the induction of apoptosis.

Histopathological Analysis of Organ Tissues

No histopathological analyses of organ tissues from animals treated with "this compound" have been published. Such analyses are crucial in preclinical studies to evaluate both the anti-tumor effects and the potential off-target toxicities of a novel therapeutic agent.

Tumor Growth Inhibition and Regression Studies

While numerous studies report on the tumor growth inhibition and regression capabilities of various Smac mimetics, no such data could be found for the specific compound "this compound". This type of study is fundamental to establishing the in vivo anti-cancer efficacy of a compound.

Pharmacokinetic Profiles in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of "this compound" in any preclinical species has not been reported in the available literature. Understanding the pharmacokinetics of a drug candidate is essential for its development and for determining appropriate dosing regimens in further studies.

Molecular Interactions and Target Engagement of Smac Peptido Mimetic 6h

Structural Basis of [Identified Smac Peptido-Mimetic] Binding to IAPs

This section would delve into the three-dimensional structural details of the compound's interaction with Inhibitor of Apoptosis Proteins (IAPs).

Specificity and Selectivity for IAP Family Members

This section would focus on the compound's binding preferences among the different members of the IAP family, which is crucial for its biological effects.

Binding Preferences for XIAP, cIAP1, cIAP2, and SurvivinThe differential binding affinity of the Smac mimetic for various IAPs dictates its mechanism of action. This subsection would present quantitative data on binding affinities (e.g., Kᵢ, Kₐ, or IC₅₀ values) for X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Survivin. The structural features of the mimetic that determine its selectivity for certain IAPs over others would be discussed. An interactive data table would be generated to compare these binding affinities across the IAP family.

Binding Affinity of [Identified Smac Peptido-Mimetic] for IAP Proteins

| IAP Member | Binding Affinity (Kᵢ/IC₅₀, nM) | Assay Method |

| XIAP-BIR3 | Data | e.g., FP, ITC |

| cIAP1-BIR3 | Data | e.g., FP, ITC |

| cIAP2-BIR3 | Data | e.g., FP, ITC |

| Survivin | Data | e.g., FP, ITC |

Influence of Cellular Context on Target Engagement

The efficacy of Smac peptido-mimetic 6h in engaging its targets and eliciting a biological response is not solely dependent on its intrinsic binding affinity but is also heavily influenced by the specific cellular environment.

Impact of Protein Levels and Post-Translational Modifications

The expression levels of IAP proteins within a cancer cell are a key determinant of its sensitivity to Smac mimetics. mdpi.comnih.gov Many tumors overexpress IAPs, which contributes to their resistance to apoptosis and chemotherapy. nih.govnih.gov This overexpression makes them prime targets for compounds like this compound. A higher level of the target IAP proteins can provide more binding sites for the mimetic, potentially leading to a more robust biological response.

A critical aspect of the action of Smac mimetics is the induction of post-translational modifications, specifically the ubiquitination of cIAP1 and cIAP2. nih.gov The binding of a Smac mimetic to the BIR domains of cIAP1 relieves an auto-inhibitory mechanism, allowing for the dimerization of its C-terminal RING domain. nih.gov This dimerization is essential for its E3 ligase activity. nih.gov Activated cIAP1 then ubiquitinates itself and other proteins, marking them for proteasomal degradation. nih.govpnas.org

This induced degradation is a key mechanism of action for Smac mimetics. However, the cellular context can create resistance. For instance, after the Smac mimetic-induced degradation of cIAP1, newly synthesized cIAP2, which is an NF-κB target gene, is no longer subject to degradation because its E3 ligase, cIAP1, is absent. pnas.org This can lead to a rebound in cIAP2 levels and subsequent resistance to the apoptotic effects of the Smac mimetic. pnas.org Furthermore, XIAP can also act as an E3 ligase and promote the ubiquitination and degradation of mature Smac, suggesting a complex regulatory interplay between Smac mimetics and the ubiquitin-proteasome system. spandidos-publications.com

Cellular Consequences of Smac Mimetic Target Engagement

| Smac Mimetic Action | Target IAP | Key Consequence | Reference |

|---|---|---|---|

| Binding and antagonism | XIAP | Release of active caspases-3, -7, and -9 | aacrjournals.org |

| Binding and activation | cIAP1/cIAP2 | Promotion of E3 ligase activity | nih.gov |

| Induced PTM | cIAP1/cIAP2 | Auto-ubiquitination and proteasomal degradation | pnas.org |

| Resistance Mechanism | cIAP2 | Up-regulation following cIAP1 degradation | pnas.org |

Subcellular Localization of this compound

For this compound to engage its intracellular targets, it must first traverse the cell membrane and reach the cytosol, where the IAP proteins reside. wikipedia.orgnih.gov The natural Smac protein is released from the mitochondria into the cytosol in response to apoptotic stimuli. wikipedia.orgnih.gov Smac mimetics are therefore designed to be cell-permeable to mimic this localization. nih.govnih.gov

As a peptido-mimetic, the cellular uptake of this compound can occur through various mechanisms. These can include direct penetration of the cell membrane or various forms of endocytosis. mdpi.comnih.gov The specific pathway of cellular entry can be influenced by the physicochemical properties of the molecule, such as its size, charge, and lipophilicity. unimi.itnih.gov

Once inside the cell, this compound is expected to distribute throughout the cytosol, allowing it to interact with its target IAP proteins. The efficiency of its uptake and its ability to avoid sequestration in organelles like lysosomes are critical for its therapeutic efficacy. researchgate.net The ultimate goal is to achieve a sufficient cytosolic concentration to effectively antagonize the anti-apoptotic functions of the IAPs. youtube.com While specific studies on the subcellular distribution of a particular Smac peptido-mimetic are often part of its detailed preclinical characterization, the general principle for this class of drugs is cytosolic localization to engage with the apoptosis regulatory machinery.

Combinatorial Therapeutic Strategies Involving Smac Peptido Mimetic 6h

Rationale for Combination Therapy with Smac Mimetics

The primary role of IAP proteins, such as cIAP1, cIAP2, and XIAP, is to suppress apoptosis by inhibiting caspases and modulating cell signaling pathways. longdom.org Many cancers overexpress IAPs, which contributes to tumor survival and resistance to treatment. mdpi.comnih.gov Smac mimetics neutralize these IAPs, thereby lowering the threshold for apoptosis induction. nih.govnih.gov This mechanism provides a strong rationale for combining them with other anti-cancer therapies that initiate apoptotic signals.

Synergistic Apoptosis Induction

Smac mimetics can potently synergize with other agents to induce apoptosis. As single agents, many Smac mimetics show limited cytotoxicity in the majority of cancer cells. nih.gov However, they prime the cells for apoptosis, which can then be triggered by a second signal. This synergy often relies on the ability of Smac mimetics to induce the degradation of cIAP1 and cIAP2, which leads to the activation of the NF-κB pathway and subsequent production of tumor necrosis factor-alpha (TNFα). researchgate.netnih.gov This autocrine TNFα signaling then acts on the primed cells to robustly activate the extrinsic apoptotic pathway, leading to caspase-8 activation and cell death. nih.govnih.gov

Studies have demonstrated this synergistic effect when combining Smac mimetics with agents that stimulate TNF superfamily pathways, such as TRAIL (TNF-Related Apoptosis-Inducing Ligand). mdpi.comnih.gov For example, novel Smac mimetics have been shown to work in synergy with TRAIL to inhibit melanoma cell growth by inducing apoptosis. nih.gov Similarly, the Smac mimetic birinapant (B612068) was found to synergistically induce apoptosis when combined with Type I interferons (IFN-α/β) and GM-CSF, which stimulate the production of TNFα by immune cells. aacrjournals.org

Sensitization to Existing Therapeutic Modalities

A key strategy for the use of Smac mimetics is to sensitize cancer cells to conventional treatments like chemotherapy and radiation. mdpi.comaacrjournals.org Many tumor cells that are resistant to these standard therapies do so by upregulating IAPs to block the apoptotic signals generated by treatment-induced cellular damage. By inhibiting these IAPs, Smac mimetics can restore sensitivity. nih.gov

Exogenously expressing the natural Smac protein was shown to sensitize resistant neuroblastoma cells to TRAIL-induced apoptosis, and synthetic Smac peptides have sensitized cancer cells to chemotherapy. mdpi.com This proof-of-principle has been extended to small-molecule Smac mimetics. The compound JP1201 was found to sensitize non-small cell lung cancer (NSCLC) cells to multiple chemotherapies, including doxorubicin (B1662922), gemcitabine, paclitaxel, and vinorelbine, in a synergistic manner. aacrjournals.org Likewise, various Smac mimetics have been shown to be effective radiosensitizers in preclinical models of head and neck, esophageal, and colorectal cancers, as well as glioblastoma. nih.govaacrjournals.orgiiarjournals.orgallenpress.com

Overcoming Resistance Mechanisms

Resistance to cancer therapy is a major clinical challenge, and IAP overexpression is a significant contributing factor. nih.govmdpi.com Tumors may be initially resistant to apoptosis-inducing agents or develop resistance over time. Smac mimetics directly target this resistance mechanism. nih.gov However, cancer cells can also develop resistance to Smac mimetics themselves. One identified mechanism of resistance involves the upregulation of cIAP2 following initial treatment with a Smac mimetic and TNFα. nih.govnih.gov Although the Smac mimetic initially causes cIAP2 degradation, TNFα-induced NF-κB signaling can lead to a rebound in cIAP2 levels, rendering the cells refractory to further treatment. nih.govnih.gov Strategies to overcome this specific resistance involve modulating the NF-κB signal with inhibitors or targeting other pathways, such as PI3K, that can also regulate cIAP2 expression. nih.govnih.gov

Combinations with Conventional Anti-Cancer Therapies

Combining Smac peptidomimetics with established cancer treatments is a promising approach to improve therapeutic outcomes.

Chemotherapeutic Agents (e.g., DNA-Damaging Agents, Antimetabolites)

The combination of Smac mimetics with cytotoxic chemotherapy is a well-explored strategy. mdpi.com Chemotherapeutic agents, particularly DNA-damaging agents and antimetabolites, induce cellular stress that triggers the intrinsic (mitochondrial) apoptotic pathway. mdpi.comnih.gov This process can be blocked by IAPs. Smac mimetics remove this block, allowing the chemotherapy-induced signals to effectively lead to cell death. ijdrug.com

The Smac mimetic BV6 was shown to significantly increase the sensitivity of breast and colorectal cancer cells to the DNA-damaging agent doxorubicin. ijdrug.comijdrug.com This combination resulted in higher cytotoxicity and enhanced apoptosis by decreasing the expression of anti-apoptotic factors. ijdrug.com Another Smac mimetic, JP1201, sensitized NSCLC cells to a range of chemotherapies, including the DNA-damaging agent doxorubicin and the antimetabolite gemcitabine. aacrjournals.org Interestingly, this sensitization was found to be independent of TNF-α, suggesting that in some contexts, the primary mechanism is the direct removal of IAP-mediated caspase inhibition rather than the induction of the extrinsic pathway. aacrjournals.org

| Smac Mimetic | Chemotherapeutic Agent | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| JP1201 | Gemcitabine, Vinorelbine | Non-Small Cell Lung Cancer (NSCLC) | Synergistic sensitization and reduced in vivo tumor growth. | aacrjournals.org |

| JP1201 | Doxorubicin, Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | Synergistic sensitization in vitro. | aacrjournals.org |

| BV6 | Doxorubicin | Breast and Colorectal Cancer | Increased cytotoxicity and enhanced apoptosis. | ijdrug.comijdrug.com |

| Unnamed Smac Peptide | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Tumor growth regression in vivo. | nih.gov |

Radiation Therapy

Ionizing radiation is a cornerstone of cancer treatment that primarily works by inducing extensive DNA damage, which in turn activates apoptotic pathways. iiarjournals.org Similar to chemotherapy, tumor cells can resist radiation-induced apoptosis by overexpressing IAPs. Smac mimetics have been investigated as radiosensitizers to overcome this resistance. iiarjournals.orgallenpress.com

The combination of the Smac mimetic BV6 with ionizing radiation in colorectal cancer cells led to significantly enhanced apoptosis, reduced clonogenic survival, and interference with DNA damage repair processes. nih.gov Other Smac mimetics like LCL161 and birinapant have also shown potent radiosensitizing effects in various cancer models, including head and neck squamous cell carcinoma and glioblastoma. aacrjournals.orgallenpress.com The mechanism often involves the activation of the TNFα extrinsic apoptotic pathway, as radiation can increase TNFα production. mdpi.comiiarjournals.org For instance, the combination of Debio 1143 with ablative radiation therapy in a lung cancer model was shown to synergistically inhibit tumor growth, an effect that was partly attributed to converting the radiation-induced TNFα signal from a pro-survival to a cell death signal. aacrjournals.org

| Smac Mimetic | Cancer Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| BV6 | Colorectal Cancer | Enhanced apoptosis and reduced clonogenic survival. | Interference with DNA repair, increased caspase activation. | nih.gov |

| LCL161 | Esophageal & Head and Neck Cancer | Synergistic induction of apoptosis. | Promotion of the extrinsic apoptotic pathway via TNFα. | aacrjournals.orgiiarjournals.org |

| Birinapant | Glioblastoma | Enhanced radiosensitivity in vitro and in vivo. | Dependent on radiation-induced TNF-α. | allenpress.com |

| Debio 1143 | Lung & Head and Neck Cancer | Significant enhancement of radiosensitization. | Increase in autocrine TNF production and caspase-mediated cell death. | mdpi.comaacrjournals.org |

| SM-164 | Head and Neck Cancer & Breast Cancer | Effective radiosensitization in vitro and in vivo. | Enhanced pro-apoptotic signaling. | iiarjournals.org |

Combinations with Targeted Therapies

Targeted therapies are designed to interfere with specific molecules necessary for tumor growth and progression. However, cancer cells can develop resistance. Smac mimetics can re-sensitize resistant cells to these agents by targeting the downstream apoptosis machinery.

Kinase Inhibitors (e.g., BRAF, MEK, EGFR, BTK Inhibitors)

Kinase inhibitors block signaling pathways that are often constitutively active in cancer cells, driving proliferation and survival. Combining them with Smac mimetics offers a strategy to counteract the pro-survival signals that lead to resistance.

BRAF/MEK Inhibitors: In cancers like melanoma, resistance to BRAF inhibitors is a significant clinical challenge. Research suggests that Smac mimetics could be a viable strategy for these cases. For instance, the Smac mimetic birinapant has been explored as a potential second-line therapy for melanoma patients who have acquired resistance to BRAF inhibitors. By inhibiting IAPs, birinapant can lower the threshold for apoptosis, potentially restoring sensitivity to BRAF-targeted agents.

EGFR Inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors are used in non-small cell lung cancer (NSCLC) and colorectal cancer. Resistance, often mediated by mutations in downstream effectors like KRAS, limits their efficacy. Studies have shown that combining an EGFR-targeted therapy with a Smac mimetic can overcome this resistance. In KRAS-mutant colorectal cancer cells, the Smac mimetic SM83 was found to synergize with an EGFR-targeted agent to induce a potent apoptotic response. This combination restored cell death signaling in cells that were otherwise resistant.

BTK Inhibitors: Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, are effective in B-cell malignancies. While direct preclinical studies combining Smac mimetics with BTK inhibitors are not extensively documented in the available research, the underlying principle of dual pathway inhibition is sound. Combining a BTK inhibitor that blocks B-cell receptor survival signaling with a Smac mimetic that primes the cell for apoptosis could theoretically produce a synergistic anti-tumor effect. This remains an area for future investigation.

| Smac Mimetic | Combination Kinase Inhibitor | Cancer Model | Key Research Finding |

| Birinapant | BRAF Inhibitors | Melanoma | Explored as a potential therapy for acquired resistance by lowering the apoptotic threshold. |

| SM83 | EGFR-targeted TRAIL | KRAS-mutant Colorectal Cancer | Synergistically induced apoptosis and overcame resistance to EGFR-targeted therapy. |

Proteasome Inhibitors

Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib (B1684676), disrupt cellular protein homeostasis, leading to the accumulation of misfolded proteins and triggering cell stress and apoptosis. They are a cornerstone of therapy for multiple myeloma and are used in some lymphomas. The combination with Smac mimetics has been shown to be highly synergistic.

Research in B-cell non-Hodgkin lymphoma (NHL) and diffuse large B-cell lymphoma (DLBCL) has demonstrated that the Smac mimetic BV6 primes cancer cells to killing by proteasome inhibitors. nih.govnih.gov The combination of BV6 and bortezomib or carfilzomib leads to a synergistic induction of cell death. nih.govnih.gov Mechanistically, this synergy involves triggering the mitochondrial pathway of apoptosis through the stabilization of the pro-apoptotic protein NOXA. nih.gov Interestingly, this combination can also engage necroptosis, a form of programmed necrosis, particularly when the apoptotic pathway is blocked. nih.gov This provides an alternative route to cell death, making the combination effective even in apoptosis-resistant cancers. nih.gov

| Smac Mimetic | Combination Proteasome Inhibitor | Cancer Model | Key Research Finding |

| BV6 | Bortezomib | B-cell non-Hodgkin Lymphoma | Synergistically induced cell death, primarily through necroptosis, overcoming apoptosis resistance. nih.gov |

| BV6 | Carfilzomib | Diffuse Large B-cell Lymphoma | Sensitized DLBCL cells to proteasome inhibition, triggering mitochondrial apoptosis via NOXA stabilization. nih.gov |

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors alter gene expression by modifying chromatin structure, leading to cell cycle arrest and apoptosis. The combination of Smac mimetics and HDAC inhibitors has shown remarkable synergy in various cancer models.

In ovarian cancer and acute myeloid leukemia (AML), combining Smac mimetics like birinapant, tolinapant, or BV6 with HDAC inhibitors such as panobinostat, entinostat, or SAHA results in a powerful anti-tumor effect. researchgate.netnih.gov The core mechanism of this synergy is the stimulation of an autocrine/paracrine Tumor Necrosis Factor-alpha (TNF-α) signaling loop. mdpi.com The HDAC inhibitor increases the production and secretion of TNF-α, which then acts on the tumor cells. nih.gov The Smac mimetic, by degrading cIAP1 and cIAP2, prevents the pro-survival signaling typically induced by TNF-α and instead switches the signal to one that potently induces apoptosis through caspase activation and NF-kB signaling. researchgate.netmdpi.com

| Smac Mimetic | Combination HDAC Inhibitor | Cancer Model | Key Research Finding |

| Birinapant, Tolinapant | Panobinostat, Entinostat | Ovarian Cancer | Synergy resulted from increased caspase activation and HDAC inhibitor-mediated TNF-α upregulation. researchgate.net |

| BV6 | MS275, SAHA | Acute Myeloid Leukemia (AML) | Cooperated to trigger apoptosis and suppress long-term clonogenic survival, partly via autocrine TNF-α signaling. nih.gov |

Combinations with Immunotherapy Agents

Smac mimetics not only induce tumor cell death but also possess immunomodulatory properties. They can alter the tumor microenvironment and enhance the efficacy of immunotherapies designed to unleash the patient's own immune system against the cancer.

Checkpoint Inhibitors (e.g., PD-1/PD-L1, CTLA-4)

Immune checkpoint inhibitors block proteins that act as "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. Combining these agents with Smac mimetics can create a more favorable environment for an anti-tumor immune response.

Studies have shown that Smac mimetics synergize with anti-PD-1 antibodies in models of ovarian cancer, colon cancer, and glioblastoma. researcher.life The Smac mimetic APG-1387, when combined with an anti-PD-1 antibody, significantly inhibited tumor growth and prolonged survival in preclinical models. merckgrouponcology.com The mechanism involves the Smac mimetic inducing tumor cells to secrete inflammatory cytokines, which in turn recruits more immune cells, including CD3+NK1.1+ cells, into the tumor. merckgrouponcology.com This process helps to turn immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to checkpoint inhibition. merckgrouponcology.com The synergy is dependent on both TNF-α and type I interferon signaling, highlighting the multifaceted immunomodulatory effects of Smac mimetics. researcher.life

| Smac Mimetic | Combination Checkpoint Inhibitor | Cancer Model | Key Research Finding |

| APG-1387 | Anti-PD-1 Antibody | Ovarian Cancer, Colon Cancer | Synergistic antitumor effects attributed to increased cytokine release from tumor cells and enhanced recruitment of CD3+NK1.1+ immune cells. merckgrouponcology.com |

| LCL161 | Immune Checkpoint Inhibitors | Glioblastoma | Combination produced durable cures in mouse models by increasing cytotoxic T-cell activity and reducing immunosuppressive cells, dependent on TNF-α and Type I IFN. researcher.life |

CAR T-cell Therapy (Conceptual Synergies)

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary treatment where a patient's T-cells are engineered to recognize and kill cancer cells. While highly effective in blood cancers, its success against solid tumors has been limited, partly due to the tumors' ability to resist T-cell-mediated killing. Combining Smac mimetics with CAR T-cell therapy is a promising strategy to overcome this resistance.

Preclinical research has demonstrated that Smac mimetics like birinapant and tolinapant can significantly enhance the efficacy of CAR T-cells against solid tumors. nih.gov The primary mechanism is the sensitization of tumor cells to TNF-α, a cytokine released by CAR T-cells upon engaging their target. In the presence of a Smac mimetic, this CAR T-cell-derived TNF-α becomes a potent killer, inducing apoptosis in the target cancer cell.

Crucially, this mechanism also enables "bystander killing." TNF-α secreted by CAR T-cells can diffuse and, in the presence of a Smac mimetic, kill nearby tumor cells that may not even express the CAR target antigen. nih.gov This helps to overcome the problem of antigen heterogeneity, a major cause of relapse after CAR T-cell therapy. Furthermore, some studies suggest that Smac mimetics can also promote the expansion and proliferation of CAR T-cells, further boosting the therapy's effectiveness. nih.gov

| Smac Mimetic | Combination Immunotherapy | Cancer Model | Conceptual Synergy / Key Research Finding |

| Birinapant | HER2-CAR T-cells | Solid Tumors (e.g., Glioblastoma) | Enhanced CAR T-cell antitumor activity in a TNF-α-dependent manner, overcoming antigen heterogeneity through bystander killing. |

| Tolinapant | CAR T-cells, CAR-NK cells | Various Cancers | Potentiated tumor killing by enhancing TNF-α-dependent cell death and promoting the expansion of CAR T-cells. nih.gov |

| Birinapant | CD19-CAR T-cells | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Identified as an effective booster of CAR T-cell function. nih.gov |

Mechanistic Basis for Synergistic Effects in Combination Regimens

Without any research findings, the creation of data tables and a detailed analysis as per the user's instructions cannot be fulfilled. Further investigation into this specific compound is required before a comprehensive article can be generated.

Biomarkers and Predictive Models for Response to Smac Peptido Mimetic 6h

Identification of Predictive Biomarkers

Predictive biomarkers are crucial for tailoring Smac mimetic therapy. They encompass a range of molecular characteristics, from the expression levels of direct drug targets to the broader status of cell death and survival pathways.

IAP Expression Levels (Basal and Induced)

Inhibitor of Apoptosis (IAP) proteins are the primary targets of Smac mimetics. Consequently, their expression levels are a logical starting point for biomarker discovery. Smac mimetics function by antagonizing IAPs, particularly X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1/cIAP2), thereby promoting apoptosis. aacrjournals.orgnih.govnih.gov

Studies with various Smac mimetics have shown that these compounds induce the degradation of cIAP1 and cIAP2. nih.govpnas.org High basal expression of IAPs has been associated with resistance to chemotherapy and poor prognosis in several cancers, suggesting that tumors overexpressing these proteins might be particularly dependent on them for survival and thus more susceptible to IAP antagonists. aacrjournals.org For instance, the bivalent Smac mimetic birinapant (B612068) showed greater efficacy in cell lines with DNA amplification of cIAP1/2. aacrjournals.org

However, the relationship is not always straightforward. Some cancer cells can develop resistance through the feedback upregulation of cIAP2 following initial Smac mimetic-induced degradation, compensating for the loss of cIAP1 and thereby conferring drug resistance. nih.govaacrjournals.org This induced expression, often driven by the NF-κB pathway, highlights the importance of monitoring both basal and treatment-induced IAP levels. nih.gov

Table 1: IAP Family Proteins as Biomarkers for Smac Mimetic Response

| IAP Member | Role in Apoptosis | Interaction with Smac Mimetics | Biomarker Significance |

|---|---|---|---|

| XIAP | Directly inhibits caspases-3, -7, and -9. aacrjournals.org | Binding is antagonized by Smac mimetics, releasing caspases. aacrjournals.orgnih.gov | High expression may indicate dependency; a key target for sensitization. nih.govnih.gov |

| cIAP1 | Regulates NF-κB signaling; ubiquitinates caspases. | Binding leads to its rapid proteasomal degradation. nih.govnih.gov | High expression or gene amplification may predict sensitivity. aacrjournals.org Degradation is a key pharmacodynamic marker. |

| cIAP2 | Similar functions to cIAP1; involved in NF-κB signaling. | Binding leads to its degradation, though rebound expression can occur. nih.govnih.gov | Initial degradation is expected, but induced rebound expression via NF-κB can be a mechanism of resistance. nih.gov |

| Survivin | Inhibits caspases; regulates cell division. | Less directly targeted by some mimetics, but its high expression is a feature of resistant tumors. aacrjournals.org | High expression is common in cancer and may indicate a more aggressive phenotype, but its direct predictive value for Smac mimetics is still under investigation. |

Status of Apoptotic Pathway Components (e.g., Caspases, BH3 Proteins)

The ultimate goal of Smac mimetics is to activate the caspase cascade, the central executioner of apoptosis. Therefore, the integrity and functionality of the apoptotic machinery are critical determinants of response. Smac mimetics relieve the IAP-mediated inhibition of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7). aacrjournals.orgresearchgate.net

The efficacy of these drugs is often dependent on the activation of the extrinsic apoptotic pathway, which is initiated by death receptors like tumor necrosis factor receptor 1 (TNFR1). nih.gov Smac mimetics can induce the production of TNF-α, which then acts in an autocrine or paracrine fashion to trigger apoptosis in the absence of protective cIAP1/2 signaling. nih.govsemanticscholar.org This leads to the formation of a death-inducing signaling complex (DISC) or a ripoptosome, containing FADD and caspase-8, which initiates the caspase cascade. nih.govresearchgate.net Consequently, the expression and functionality of components like TNFR1, FADD, and caspase-8 are potential biomarkers for sensitivity.

NF-κB Pathway Activation Status

The nuclear factor-kappa B (NF-κB) pathway plays a dual role in the context of Smac mimetic therapy. The degradation of cIAPs by Smac mimetics leads to the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway. biorxiv.org This, in turn, can drive the production of TNF-α, which is essential for the pro-apoptotic activity of Smac mimetics in many tumor models. nih.govnih.gov

However, NF-κB is also a potent pro-survival pathway that can induce the expression of anti-apoptotic genes. In some contexts, TNF-α-mediated activation of the canonical NF-κB pathway can upregulate cIAP2, leading to resistance. nih.gov Therefore, the basal activation state of the NF-κB pathway and its dynamic response to Smac mimetics can determine whether the cellular outcome is death or survival. nih.gov Targeting the IKKβ subunit, a key component of the canonical NF-κB pathway, has been shown to sensitize cancer cells to Smac mimetic-induced apoptosis, suggesting that co-inhibition of this survival pathway could be a viable therapeutic strategy. nih.govnih.gov

Mutational Status of Key Genes (e.g., TP53, PTEN)

The mutational landscape of a tumor can profoundly influence its response to therapy. While direct, specific correlations between TP53 or PTEN mutations and the response to Smac peptido-mimetic 6h are not yet firmly established, the functions of these key tumor suppressors are intrinsically linked to the pathways modulated by Smac mimetics.

PTEN: The PTEN tumor suppressor gene is another frequently mutated gene in cancer. researchgate.net PTEN acts as a negative regulator of the pro-survival PI3K/AKT signaling pathway. Loss of PTEN function leads to constitutive activation of AKT, which can promote cell survival and inhibit apoptosis. Since the PI3K/AKT pathway can regulate the expression of apoptotic proteins, its activation status, as determined by PTEN mutations, could influence the cellular response to Smac mimetics. nih.gov Interestingly, studies have shown that mutations in TP53 and PTEN are often mutually exclusive in both the epithelial and stromal compartments of breast carcinomas. nih.gov

Further research is needed to clarify whether the mutational status of TP53, PTEN, or other key cancer genes can serve as a reliable predictive biomarker for Smac mimetic therapy.

Gene Expression Signatures Correlating with Response

Beyond single biomarkers, multi-gene expression signatures may offer a more robust prediction of response to Smac mimetics. Such signatures can capture the complex interplay of various pathways that determine drug sensitivity.

One significant study in pediatric precursor B-cell acute lymphoblastic leukemia (BCP-ALL) identified a characteristic 127-gene expression signature that correlated with high sensitivity to a panel of Smac mimetics, including bivalent compounds like Birinapant and BV6. nih.gov A key gene within this signature was TNFRSF1A, which encodes TNFR1, underscoring the importance of the extrinsic apoptotic pathway for Smac mimetic activity. nih.gov

Further analysis comparing this dataset with others identified a smaller, overlapping set of four differentially regulated genes in sensitive BCP-ALL samples: TSPAN7, DIPK1C, MTX2, and TNFRSF1A. nih.govashpublications.org

Similarly, research in breast cancer has identified a gene signature that predicts response to the Smac mimetic birinapant. wehi.edu.aubreastcancer-news.com This signature was more commonly found in triple-negative breast cancers (TNBCs), a subtype known to be difficult to treat. wehi.edu.aubreastcancer-news.com The genes within this signature were linked to death receptor signaling pathways, again highlighting this pathway's critical role. researchgate.net These findings suggest that such gene signatures could be developed into diagnostic tools to select patients for clinical trials. ashpublications.orgwehi.edu.au

Table 2: Key Genes in Predictive Signatures for Smac Mimetic Sensitivity

| Gene | Cancer Type | Expression in Sensitive Tumors | Associated Pathway |

|---|---|---|---|

| TNFRSF1A (TNFR1) | BCP-ALL, Breast Cancer | Upregulated | Extrinsic Apoptosis / TNF-α Signaling nih.govashpublications.org |

| TSPAN7 | BCP-ALL | Upregulated | Tetraspanin family, cell signaling nih.govashpublications.org |

| DIPK1C / FAM69C | BCP-ALL | Upregulated | Lipid kinase family nih.govashpublications.org |

| MTX2 | BCP-ALL | Downregulated | Mitochondrial protein import nih.govashpublications.org |

Development of Predictive In Vitro Models

The development of robust preclinical models is essential for understanding the mechanisms of action of Smac mimetics and for testing predictive biomarkers. A variety of in vitro models, primarily based on panels of human cancer cell lines, have been employed.

These models are used to:

Assess Single-Agent Activity: Cell line panels from diverse cancer types (e.g., leukemia, lymphoma, osteosarcoma, glioblastoma) are screened to identify sensitive and resistant lines. nih.gov For example, the Pediatric Preclinical Testing Program (PPTP) evaluated the Smac mimetic LCL161 against a panel of 23 pediatric cancer cell lines, finding the highest sensitivity in T-cell ALL and anaplastic large cell lymphoma lines. nih.gov

Investigate Mechanisms of Resistance: Resistant cell lines can be generated through prolonged exposure to a Smac mimetic. aacrjournals.org Comparing these resistant lines to their sensitive parental counterparts allows for the identification of resistance mechanisms, such as the downregulation of TNFα production or the upregulation of survival pathways. nih.govaacrjournals.org

Test Combination Therapies: In vitro models are crucial for identifying synergistic combinations. Smac mimetics have been shown to sensitize cancer cells to conventional chemotherapies, TRAIL, and other targeted agents. nih.govnih.govaacrjournals.org Cell culture systems allow for high-throughput screening of various drug combinations to prioritize the most promising ones for further in vivo testing.

Validate Biomarkers: A panel of cell lines with known molecular characteristics (e.g., IAP expression levels, mutational status) can be used to correlate these features with sensitivity to Smac mimetics, thereby validating potential predictive biomarkers. aacrjournals.orgnih.gov

These in vitro systems, ranging from simple monolayer cultures to more complex co-culture and 3D models, are indispensable tools for advancing the clinical development of this compound and related compounds.